molecular formula C8H7BrFNO B060739 2-Bromo-5-fluoro-N-methylbenzamide CAS No. 171426-13-4

2-Bromo-5-fluoro-N-methylbenzamide

Cat. No.: B060739
CAS No.: 171426-13-4
M. Wt: 232.05 g/mol
InChI Key: HITYBKUDPXVEEO-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the utility of fluoroamides, such as 2-Bromo-5-fluoro-N-methylbenzamide, in selective fluorination reactions. This method, mediated by iron(II) triflate, allows for the chemoselective transfer of fluorine to provide fluorides from N-fluoro-2-methylbenzamides. It showcases broad substrate scope, functional group tolerance, and does not require noble metal additives. This reaction mechanism suggests a pathway involving short-lived radical intermediates, with direct F-transfer mediated by iron, highlighting the potential of this compound in facilitating novel fluorination strategies for organic synthesis (Groendyke, AbuSalim, & Cook, 2016).

Antimicrobial Analog Synthesis

In the development of antimicrobial agents, this compound serves as a precursor in the synthesis of fluorobenzamides containing thiazole and thiazolidine. These new 5-arylidene derivatives exhibit promising antimicrobial activity, with specific compounds showing high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial efficacy, indicating the value of this compound in generating potent antimicrobial analogs (Desai, Rajpara, & Joshi, 2013).

Synthesis of Neurokinin-2 Receptor Antagonists

The compound also plays a role in the synthesis of neurokinin-2 (NK2) receptor antagonists. Structurally derived analogues of N-methylbenzamide, including modifications with fluoro substituents, have been designed to serve as potential affinity labels for NK2 receptor antagonism. This approach has led to the discovery of several potent NK2 receptor antagonists, contributing to the understanding and potential therapeutic targeting of NK2 receptors in various physiological and pathological processes (Huang, Undem, & Korlipara, 2004).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-bromo-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITYBKUDPXVEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618697
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171426-13-4
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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